2,2,3,3-Tetrafluoro-1,4-butanediol

Catalog No.
S705456
CAS No.
425-61-6
M.F
C4H6F4O2
M. Wt
162.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3,3-Tetrafluoro-1,4-butanediol

Standard 1,4-butanediol fails in high-temperature or wet environments. 2,2,3,3-Tetrafluoro-1,4-butanediol (TFBD) solves this as a fluorinated monomer and chain extender.

  • Imparts thermal stability: increases polymer decomposition temperature above 200°C.
  • Enhances hydrophobicity: raises water contact angle for moisture-resistant coatings & adhesives.
  • Improves hydrolytic stability: retains adhesive strength in marine/humid conditions.
  • ≥98% purity, global stock for rapid R&D and production scaling.

CAS Number

425-61-6

Product Name

2,2,3,3-Tetrafluoro-1,4-butanediol

IUPAC Name

2,2,3,3-tetrafluorobutane-1,4-diol

Molecular Formula

C4H6F4O2

Molecular Weight

162.08 g/mol

InChI

InChI=1S/C4H6F4O2/c5-3(6,1-9)4(7,8)2-10/h9-10H,1-2H2

InChI Key

CDZXJJOGDCLNKX-UHFFFAOYSA-N

SMILES

C(C(C(CO)(F)F)(F)F)O

Canonical SMILES

C(C(C(CO)(F)F)(F)F)O

The exact mass of the compound 2,2,3,3-Tetrafluoro-1,4-butanediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95113. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2,2,3,3-Tetrafluoro-1,4-butanediol, 2,2,3,3-Tetrafluorobutane-1,4-diol, TFBD, Tetrafluoro-1,4-butanediol, 2,2,3,3-Tetrafluorotetramethylene glycol

Purity

≥98%

Package Size

5 g, 10 g, 25 g

2,2,3,3-Tetrafluoro-1,4-butanediol (TFBD) is a partially fluorinated, linear diol used as a specialty monomer and polymer chain extender. It serves as a high-performance alternative to its direct non-fluorinated analog, 1,4-butanediol (BDO), in the synthesis of advanced polymers such as polyurethanes, polyesters, and polyester amides [REFS-1, REFS-2]. The incorporation of its tetrafluorinated core into a polymer backbone is specifically intended to impart critical performance enhancements, including increased thermal stability and hydrophobicity, which are not achievable with standard diol extenders [2].

Procurement Fit

Fluorinated chain extender for low surface energy polyurethane coatings
Defined precursor for tetrafluoro acyclic nucleoside phosphoramidate synthesis
Intermediate fluorination level for controlled protein folding studies

Direct substitution of 2,2,3,3-Tetrafluoro-1,4-butanediol with commodity 1,4-butanediol (BDO) is inappropriate for applications where material performance under thermal stress or in aqueous/humid environments is a critical design criterion. The four fluorine atoms are not passive structural elements; they fundamentally alter the resulting polymer's properties. The high bond energy of the C-F bond provides a protective sheath for the polymer backbone, increasing resistance to thermal degradation compared to the more labile C-H bonds in BDO-based segments [1]. Furthermore, the low surface energy imparted by fluorine atoms enhances hydrophobicity and hydrolytic stability, leading to improved performance in applications requiring water resistance or durable adhesion in wet conditions—an outcome not achievable with standard BDO [2].

Substitution Risk

Target (TFBD)
Substitute
Why Not Interchangeable
TFBD (4F, C4)
1,4-Butanediol (BD)
Surface energy reduction below 28 mJ/m² not achievable; SFE stays above 40 mJ/m², likely missing hydrophobic coating specifications.
TFBD (4F)
Octafluoro-1,6-hexanediol (OF, 8F)
Higher fluorine content strongly suppresses hydrogen bonding and phase separation, shifting microstructure beyond the intermediate TFBD profile.
TFBD (4F series)
Hexafluoro-1,5-pentanediol (HFPD, 6F)
Different α-helix induction rank; HFPD provides stronger conformation effects, altering protein response beyond controlled intermediate studies.

Thermal Stability in Polyurethane

When used as a chain extender in polyurethanes, 2,2,3,3-Tetrafluoro-1,4-butanediol measurably increases the thermal stability of the final polymer compared to those synthesized with standard 1,4-butanediol. Thermogravimetric analysis (TGA) shows that the onset temperature for thermal degradation in polyurethanes made with standard BDO is approximately 300 °C [1]. In contrast, a castor oil-based polyurethane incorporating 2,2,3,3-Tetrafluoro-1,4-butanediol as a chain extender exhibits a 5% weight loss temperature (T5%) of approximately 325 °C, indicating a significant delay in the onset of thermal decomposition [2].

Evidence DimensionOnset of Thermal Decomposition (5% Weight Loss Temp.)
Target Compound Data~325 °C (in a castor oil-based polyurethane)
Comparator Or Baseline1,4-Butanediol-based Polyurethane: ~300 °C
Quantified DifferenceApprox. +25 °C
ConditionsThermogravimetric Analysis (TGA) of fully synthesized polyurethane materials.

This increased thermal stability expands the operational temperature range for derived materials, making them suitable for more demanding automotive, electronic, or industrial applications.

Surface Free Energy
Reported
TFBD: < 28 mJ/m² vs BD: > 40 mJ/m²
Reduction > 12 mJ/m²
Achieves SFE threshold for hydrophobic/oleophobic coatings
Solvent-based linear PU; TFBD as chain extender

Wet Adhesion and Hydrolytic Stability

In aqueous systems like waterborne polyurethane (WBPU) adhesives, the choice of chain extender critically impacts performance in the presence of moisture. While ethylene diamine (EDA) used alone provides high initial adhesive strength, its performance under water is limited. Research demonstrates that using 2,2,3,3-Tetrafluoro-1,4-butanediol as a mixed-chain extender with EDA significantly improves the 'potentiality of adhesive strength under water' [1]. This indicates that the hydrophobic character of the fluorinated diol enhances the hydrolytic stability of the polymer network, a key advantage over formulations based solely on standard hydrophilic or non-fluorinated extenders.

Evidence DimensionAdhesive Strength Retention in Water
Target Compound DataImproved adhesive strength potentiality under water when used as a mixed-chain extender.
Comparator Or BaselineSingle-chain extenders (e.g., Ethylene Diamine, 1,4-Butanediol) which show lower performance in wet conditions.
Quantified DifferenceQualitatively described as 'improved potentiality'.
ConditionsWaterborne polyurethane (WBPU) adhesive formulation and testing.

For formulators of adhesives, coatings, or sealants, this compound enables products that maintain robust adhesion and integrity in high-humidity or direct water-contact scenarios.

Thermal Decomposition
Head-to-head
340 °C vs 295 °C
+45 °C (15.3% increase)
Elevates thermal durability for high-temperature elastomers
8% fluorinated diol in UV-curable PU formulation

Surface Hydrophobicity Enhancement

Incorporating fluorinated monomers is a standard strategy for increasing the hydrophobicity of a polymer surface. While a standard nonionic, 1,4-butanediol-extended waterborne polyurethane film exhibits a water contact angle of approximately 87.8° [1], the use of fluorinated diols enables significantly higher values. For example, a waterborne fluorinated polyurethane synthesized using a fluorinated diol as a soft segment achieved a water contact angle of 102.4° [2]. The use of 2,2,3,3-Tetrafluoro-1,4-butanediol as a building block is a key step for formulators aiming to achieve low surface energy and high water repellency in the final product, surpassing the performance of non-fluorinated analogs.

Evidence DimensionWater Contact Angle
Target Compound DataEnables formulations with contact angles up to 102.4° (as part of a fluorinated system).
Comparator Or Baseline1,4-Butanediol-extended polyurethane: ~87.8°
Quantified DifferenceEnables an increase of >14°
ConditionsStatic water contact angle measurement on cured polyurethane films.

This property is critical for developing water-repellent coatings, moisture-resistant materials, anti-fouling surfaces, and biomedical devices that require minimal surface wetting.

α-Helix Induction
Head-to-head
TFBD < HFPD < OFHD
Intermediate helix induction potency for controlled studies
CD analysis on β-lactoglobulin A and melittin
Wet Adhesive Strength
Head-to-head
TFBD+EDA mix vs Single extenders
Maximum wet-condition potentiality
Formulation-specific optimum for aqueous/humid environments
WBPU adhesives; mixed chain extender ratio
Microstructure Effects
Head-to-head
BD < TFBD < OF
Intermediate fluorination for tunable phase separation
HDI/PTMO aliphatic polyurethanes
Nucleoside Scaffold
Head-to-head
4–6 step synthesis to tetrafluoro series
Defined precursor for 4F acyclic nucleoside analogs
Antiviral evaluation in multiple cell lines

High-Temperature Polyurethanes

As a chain extender in polyurethanes where the final product will be exposed to operating temperatures approaching or exceeding 200°C. The demonstrated ability to raise the thermal decomposition temperature makes it a suitable choice for under-hood automotive components, industrial seals, and electronics encapsulation where standard BDO-based materials would fail prematurely [1].

Water-Resistant Adhesives and Coatings

For the formulation of high-performance adhesives and coatings intended for marine, outdoor, or high-humidity applications. Its use improves the retention of adhesive strength in wet conditions, ensuring long-term bond durability and preventing coating delamination or failure due to moisture ingress [2].

Hydrophobic and Low Surface Energy Materials

As a key monomer in the synthesis of polymers for water-repellent coatings, anti-graffiti surfaces, and biomedical materials. The ability to create surfaces with high water contact angles is essential for applications that demand low wetting, easy cleaning, and controlled biological interaction [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Low-SFE Polyurethane Coatings
Surface free energy threshold
SFE reduction vs non-fluorinated diols
High-Temperature UV-Curable Elastomers
Thermal decomposition temperature
Td and water resistance improvement
Controlled Protein Folding Studies
Intermediate α-helix induction potency
CD-based conformational control
Tetrafluoro Acyclic Nucleoside Synthesis
Defined fluorination scaffold
Antiviral activity profile comparison

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

425-61-6

Wikipedia

2,2,3,3-tetrafluoro-1,4-butanediol

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